molecular formula C11H16N2O4 B1381763 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid CAS No. 1158759-28-4

1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid

Cat. No.: B1381763
CAS No.: 1158759-28-4
M. Wt: 240.26 g/mol
InChI Key: HCNPLTDBJWRSOX-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring with a cyanide and carboxylic acid functional group. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions.

Biochemical Analysis

Biochemical Properties

1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, it can act as a substrate for certain hydrolases, which catalyze the hydrolysis of the tert-butoxycarbonyl group, releasing the active cyanopyrrolidine derivative . This interaction is crucial for the compound’s role in peptide synthesis and modification, where it serves as a protecting group for amines . Additionally, this compound can interact with binding proteins, affecting their conformation and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving protein kinases and phosphatases . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, it can induce the expression of genes involved in stress response and apoptosis, leading to changes in cell survival and proliferation . Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, depending on the nature of the interaction. For instance, the compound can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and differentiation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound can exert beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on physiological processes becomes significant only above certain concentrations . These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as esterases and amidases, which catalyze the hydrolysis of the tert-butoxycarbonyl group . This metabolic transformation is essential for the compound’s activation and subsequent participation in biochemical reactions . Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake and localization to target sites, ensuring its effective action . The compound’s distribution can be influenced by factors such as tissue permeability and the presence of competing substrates . Studies have shown that this compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through the action of targeting signals and post-translational modifications . In the nucleus, it can interact with transcription factors and other regulatory proteins, influencing gene expression . In the mitochondria, it can affect metabolic processes and energy production . The precise localization of this compound is essential for its role in cellular physiology and pathology .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid can be synthesized through a multi-step process involving the protection of the amine group with a tert-butoxycarbonyl group. The general steps include:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using flow microreactor systems, which offer efficient, versatile, and sustainable production compared to batch processes .

Chemical Reactions Analysis

Types of Reactions: 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-[(Tert-butoxy)carbonyl]-3-aminopyrrolidine-3-carboxylic acid
  • 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-2-carboxylic acid
  • 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-4-carboxylic acid

Uniqueness: 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid is unique due to the presence of both a cyanide and carboxylic acid functional group on the same pyrrolidine ring, which allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-10(2,3)17-9(16)13-5-4-11(6-12,7-13)8(14)15/h4-5,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNPLTDBJWRSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid
Reactant of Route 2
1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid
Reactant of Route 3
1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid

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